molecular formula C8H11IN2O B1384592 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one CAS No. 1514061-21-2

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384592
CAS No.: 1514061-21-2
M. Wt: 278.09 g/mol
InChI Key: VIFQJUUQBTYHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C8H11IN2O and its molecular weight is 278.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry

  • 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is used in organic synthesis, particularly in one-pot, three-component synthesis of related compounds like 2,4,6-triarylpyridines and other dihydropyrimidin-2(1H)-ones, utilizing molecular iodine as a catalyst (Ren & Cai, 2009).
  • It acts as a versatile scaffold in organic chemistry for developing various therapeutic agents and exhibits a broad spectrum of activities. The introduction of different substituents at various positions significantly increases biological activity (Rathwa et al., 2018).

Biological and Pharmacological Research

  • Derivatives of 3,4-dihydropyrimidin-2(1H)-ones, closely related to this compound, have been synthesized and evaluated for in vitro antimicrobial and antifungal activities. Some of these derivatives exhibit significant antibacterial and antifungal properties (Chitra, Devanathan, & Pandiarajan, 2010).
  • Novel 4,4-disubstituted derivatives have been synthesized and assessed for their antiproliferative effect on HL-60 cells, indicating potential applications in cancer research (Nishimura et al., 2022).
  • 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, similar in structure, have been identified as potent urease inhibitors in an in vitro screening and molecular modeling study, highlighting their potential in treating diseases related to urease activity (Shamim et al., 2018).

Additional Applications

  • There's ongoing research in developing new synthetic routes for creating various derivatives of dihydropyrimidin-2(1H)-ones, indicating their significance in the field of medicinal chemistry (Shkurko, Tolstikova, & Sedova, 2016).

Properties

IUPAC Name

5-iodo-4-(2-methylpropyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c1-5(2)3-6-7(9)8(12)11-4-10-6/h4-5H,3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQJUUQBTYHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=O)NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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